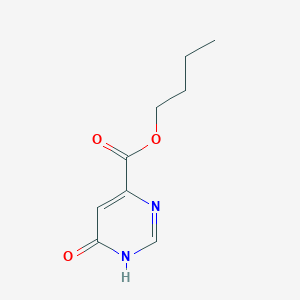

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

CAS No.: 1244019-85-9

Cat. No.: VC15986128

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1244019-85-9 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | butyl 6-oxo-1H-pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12) |

| Standard InChI Key | UWZXMCZVTXBWGH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC(=O)NC=N1 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1244019-85-9 |

| IUPAC Name | butyl 6-oxo-1H-pyrimidine-4-carboxylate |

| SMILES | CCCCOC(=O)C1=CC(=O)NC=N1 |

| Molecular Weight | 196.20 g/mol |

| Solubility | Lipophilic due to butyl ester |

Synthesis and Chemical Properties

The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step reactions, including condensation of aldehydes with pyrimidine precursors followed by esterification to introduce the butyl group. For example:

-

Cyclization: Urea or thiourea reacts with β-keto esters to form the pyrimidine ring.

-

Esterification: The carboxylic acid intermediate is treated with butanol under acidic conditions to yield the butyl ester.

Key reaction conditions include:

-

Catalysts: Acid (e.g., HCl) or base (e.g., NaOH) depending on the step.

-

Solvents: Ethanol or methanol for solubility and reaction efficiency.

Biological Activity and Research Findings

Pyrimidine derivatives, including butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, exhibit diverse biological activities:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition (cell wall synthesis) | |

| Anticancer | Apoptosis induction (Bcl-2 pathway) | |

| Antiviral (potential) | Integrase inhibition |

Applications in Pharmaceutical Research

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:

-

Drug Discovery: Modifications at positions 4 (ester) and 6 (keto) improve pharmacokinetic profiles .

-

Enzyme Inhibitors: Pyrimidine cores are exploited in designing kinase and protease inhibitors .

Comparative Analysis with Structural Analogs

The butyl ester group enhances lipophilicity compared to shorter-chain analogs, influencing membrane permeability and metabolic stability.

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | C₉H₁₂N₂O₃ | Butyl ester; high lipophilicity |

| Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | C₈H₁₀N₂O₃ | Ethyl ester; moderate solubility |

| 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | C₉H₁₀N₂O₃ | Cyclobutyl group; rigid structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume